Menin-MLL inhibitor 31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C77H119FN28O14 |

|---|---|

Molecular Weight |

1679.9 g/mol |

IUPAC Name |

(3R)-1-[(3S,6S,11S,17S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-[(3-fluorophenyl)methyl]-2,5,13,16-tetraoxospiro[1,4,12,15-tetrazabicyclo[15.3.0]icosane-14,1'-cyclobutane]-11-carbonyl]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C77H119FN28O14/c1-42(94-43(2)107)61(109)96-53(23-10-32-90-74(83)84)66(114)101-57(39-46-40-93-49-18-4-3-17-48(46)49)68(116)100-51-19-5-6-20-56(103-72(120)77(28-14-29-77)104-69(117)59-26-13-35-106(59)71(119)58(102-67(51)115)38-44-15-7-16-47(78)37-44)70(118)105-36-27-45(41-105)62(110)97-52(21-8-30-79)64(112)99-55(25-12-34-92-76(87)88)65(113)98-54(24-11-33-91-75(85)86)63(111)95-50(60(80)108)22-9-31-89-73(81)82/h3-4,7,15-18,37,40,42,45,50-59,93H,5-6,8-14,19-36,38-39,41,79H2,1-2H3,(H2,80,108)(H,94,107)(H,95,111)(H,96,109)(H,97,110)(H,98,113)(H,99,112)(H,100,116)(H,101,114)(H,102,115)(H,103,120)(H,104,117)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t42-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |

InChI Key |

QHHOXGNGWIOSPN-DWBGUCGJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H]3CCCC[C@H](NC(=O)C4(CCC4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CC[C@H](C7)C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCC(NC(=O)C4(CCC4)NC(=O)C5CCCN5C(=O)C(NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CCC(C7)C(=O)NC(CCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Menin-MLL Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the protein Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a subset of aggressive acute leukemias, including those with MLL gene rearrangements (MLL-r) and mutations in the nucleophosmin 1 (NPM1) gene.[1][2][3] This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which in turn drives leukemogenesis.[2][4] Consequently, the disruption of the Menin-MLL interaction has emerged as a promising therapeutic strategy for these high-risk leukemias.[1][2] This technical guide provides an in-depth overview of the discovery and development of Menin-MLL inhibitors, with a focus on key compounds and the experimental methodologies used in their evaluation.

The Menin-MLL Interaction Signaling Pathway

The Menin-MLL signaling axis is a key oncogenic driver in specific leukemia subtypes. MLL fusion proteins, resulting from chromosomal translocations, retain the N-terminal portion of MLL, which is responsible for binding to Menin.[1] This interaction is crucial for tethering the MLL fusion complex to target gene promoters, leading to increased histone methylation (H3K4me3) and transcriptional activation of leukemogenic genes like HOXA9 and MEIS1.[5] Menin-MLL inhibitors competitively bind to a pocket on Menin that is critical for the MLL interaction, thereby displacing the MLL fusion protein from chromatin.[6] This leads to the downregulation of HOXA9 and MEIS1 expression, inducing cell differentiation and apoptosis in leukemia cells.[4] A novel mechanism of action has also been proposed, where inhibitor binding promotes the ubiquitin-proteasome-mediated degradation of the Menin protein itself.[5]

Caption: Signaling pathway of the Menin-MLL interaction in leukemia and its inhibition.

Discovery and Potency of Menin-MLL Inhibitors

The discovery of small molecule inhibitors targeting the Menin-MLL interaction began with high-throughput screening (HTS) efforts.[1] These initial screens identified hit compounds that were subsequently optimized through structure-based drug design and medicinal chemistry to improve potency and drug-like properties. This has led to the development of several classes of potent Menin-MLL inhibitors, with some now in clinical trials.[7][8]

A notable compound is Menin-MLL inhibitor 31 (also referred to as compound 18) . There is conflicting information in the public domain regarding its potency. One source, a commercial vendor, reports a high potency with an IC50 of 4.6 nM, citing a review article. However, a primary research article focused on the discovery of related compounds states that compound 18 is significantly less potent, being more than 10-fold less active than a reference compound and exhibiting weak cell growth inhibitory activity.[9] For the purpose of this guide, we will present the data from the primary literature as it provides more detailed experimental context.

Below is a summary of the in vitro potency of selected Menin-MLL inhibitors.

| Compound Name | Target | Assay Type | IC50 (nM) | Reference |

| This compound (compound 18) | Menin-MLL Interaction | Fluorescence Polarization | >10-fold less potent than compound 10 (IC50 not specified) | [9] |

| MI-1 | Menin-MLL Interaction | Fluorescence Polarization | 1900 | [1] |

| MI-2-2 | Menin-MLL Interaction | Fluorescence Polarization | 46 | [6] |

| MI-503 | Menin-MLL Interaction | Fluorescence Polarization | ~15 | [10] |

| VTP50469 | Menin-MLL Interaction | Biochemical Assay | Ki of 0.104 | [10] |

| D0060-319 | Menin-MLL Interaction | Fluorescence Polarization | 7.46 | [3] |

Cellular and In Vivo Activity

The efficacy of Menin-MLL inhibitors has been demonstrated in various preclinical models, including leukemia cell lines and patient-derived xenografts (PDX). These inhibitors have been shown to selectively inhibit the proliferation of leukemia cells harboring MLL rearrangements or NPM1 mutations, while having minimal effects on cells without these genetic alterations.[3]

| Compound Name | Cell Line(s) | Assay Type | GI50/IC50 (nM) | In Vivo Model | Outcome | Reference |

| This compound (compound 18) | MV4;11, MOLM-13 | Cell Growth | Weak activity | Not Reported | Not Reported | [9] |

| MI-503 | MLL-rearranged cell lines | Cell Proliferation | 200-500 | Mouse models of MLL leukemia | Delayed leukemia progression | [11] |

| VTP50469 | MLL-rearranged cell lines | Cell Proliferation | Selective activity | PDX models of MLL-rearranged leukemia | Significant survival improvement | [10] |

| D0060-319 | MV4-11, MOLM-13 | Cell Proliferation | 4.0, 1.7 | MV4-11 and MOLM-13 xenograft models | Significant tumor growth inhibition and regression | [3] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is a primary method for quantifying the inhibitory potency of compounds against the Menin-MLL interaction.

-

Principle: A fluorescently labeled peptide derived from the MLL protein (e.g., FITC-MBM1) is incubated with the Menin protein.[2] In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor displaces the labeled peptide, the smaller, free peptide tumbles more rapidly, leading to a decrease in the polarization signal. The IC50 value is determined by measuring this decrease across a range of inhibitor concentrations.

-

Protocol Outline:

-

Prepare a reaction mixture containing recombinant human Menin protein and a fluorescently labeled MLL peptide in an appropriate assay buffer.

-

Add serial dilutions of the test compound to the reaction mixture in a microplate.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement

Co-IP is used to confirm that the inhibitor disrupts the Menin-MLL interaction within a cellular context.

-

Principle: Cells expressing both Menin and an MLL fusion protein are treated with the inhibitor. The cells are then lysed under conditions that preserve protein-protein interactions. An antibody specific to one of the proteins (e.g., MLL fusion protein) is used to pull down that protein and any associated proteins. The presence of the other protein (Menin) in the immunoprecipitated complex is then assessed by Western blotting. A reduction in the amount of co-precipitated Menin in inhibitor-treated cells compared to control cells indicates target engagement.

-

Protocol Outline:

-

Culture leukemia cells (e.g., MV4;11) and treat with the Menin-MLL inhibitor or a vehicle control.

-

Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

-

Incubate the lysates with an antibody against the "bait" protein (e.g., anti-MLL).

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both the "bait" (MLL) and "prey" (Menin) proteins.

-

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Mouse Xenograft Models for In Vivo Efficacy

Patient-derived or cell line-derived xenograft models are crucial for evaluating the in vivo anti-leukemic activity of Menin-MLL inhibitors.

-

Principle: Immunocompromised mice (e.g., NOD/SCID or NSG) are engrafted with human MLL-rearranged leukemia cells, either from a cell line or a patient sample. Once the leukemia is established, the mice are treated with the Menin-MLL inhibitor. The efficacy of the treatment is assessed by monitoring tumor burden, survival, and pharmacodynamic markers.

-

Protocol Outline:

-

Inject human MLL-rearranged leukemia cells (e.g., MV4-11) subcutaneously or intravenously into immunocompromised mice.

-

Monitor for leukemia engraftment by measuring tumor volume (for subcutaneous models) or by flow cytometry for human CD45+ cells in the peripheral blood (for disseminated models).

-

Once the disease is established, randomize the mice into treatment and control groups.

-

Administer the Menin-MLL inhibitor via an appropriate route (e.g., oral gavage) at a defined dose and schedule.

-

Monitor tumor growth, body weight, and overall health of the mice throughout the study.

-

At the end of the study, or when humane endpoints are reached, collect tissues for pharmacodynamic analysis (e.g., qRT-PCR for HOXA9 and MEIS1 expression in tumor tissue).

-

Analyze the data for statistical significance in tumor growth inhibition and survival benefit.

-

Conclusion

The development of Menin-MLL inhibitors represents a significant advancement in targeted therapy for a subset of acute leukemias with a historically poor prognosis. The continued discovery and optimization of these compounds, guided by a deep understanding of their mechanism of action and robust preclinical evaluation, hold great promise for improving patient outcomes. This technical guide provides a foundational understanding of the key principles and methodologies in this exciting field of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the new molecules for menin inhibitors? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. IKAROS and MENIN Coordinate Therapeutically Actionable Leukaemogenic Gene Expression in MLL-r Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Menin-MLL Inhibitor 31: A Deep Dive into its Chemical Profile and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of Menin-MLL inhibitor 31, a potent and selective small molecule antagonist of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this critical oncogenic pathway.

Core Compound Properties

This compound, also identified as compound 18, has emerged as a significant tool compound for studying the biological consequences of Menin-MLL disruption. Its fundamental chemical and biological properties are summarized below.

| Property | Value |

| Synonyms | Compound 18 |

| CAS Number | 2863656-86-2 |

| Molecular Formula | C₇₇H₁₁₉FN₂₈O₁₀S₂ |

| Molecular Weight | 1679.95 g/mol |

| Biological Activity | Potent inhibitor of the Menin-MLL interaction |

| IC₅₀ | 4.6 nM |

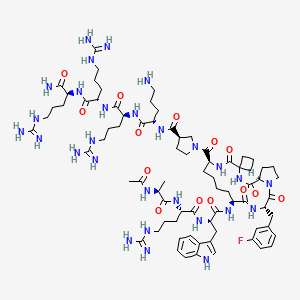

Chemical Structure

The chemical structure of this compound is provided below.

Image Credit: MedChemExpress

Mechanism of Action and Signaling Pathway

The interaction between the nuclear protein Menin and the histone methyltransferase MLL is a critical driver of leukemogenesis, particularly in acute leukemias harboring MLL gene rearrangements. This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1. These genes are crucial for maintaining the undifferentiated, proliferative state of leukemia cells.

This compound functions by competitively binding to a hydrophobic pocket on the surface of Menin, the same site that MLL utilizes for interaction. By occupying this pocket, the inhibitor effectively disrupts the Menin-MLL complex, preventing its association with chromatin. This leads to the downregulation of oncogenic gene expression, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize Menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the disruption of the Menin-MLL interaction by an inhibitor.

Principle: A fluorescently labeled peptide derived from the MLL protein (tracer) will have a high fluorescence polarization value when bound to the much larger Menin protein. In the presence of an inhibitor that competes for the same binding site, the tracer is displaced, resulting in a decrease in fluorescence polarization.

Protocol:

-

Reagents:

-

Purified recombinant human Menin protein.

-

Fluorescein-labeled MLL peptide (e.g., residues 4-15).

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20.

-

This compound (or other test compounds) serially diluted in assay buffer.

-

-

Procedure:

-

In a 384-well, low-volume, black, round-bottom plate, add 5 µL of the fluorescently labeled MLL peptide (final concentration ~5-15 nM).

-

Add 5 µL of this compound at various concentrations.

-

Add 10 µL of Menin protein (final concentration ~50-150 nM).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

An In-depth Technical Guide to the Target Binding Site of Menin-MLL Inhibitors on Menin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction. While this guide will touch upon the broader class of Menin-MLL inhibitors, it will focus on the principles of their interaction with the Menin protein, using publicly available data on well-characterized compounds to illustrate the core concepts relevant to inhibitors like the potent "Menin-MLL inhibitor 31."

Introduction

The interaction between the protein Menin and the N-terminal region of MLL is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias. Disrupting this protein-protein interaction (PPI) with small molecules has emerged as a promising therapeutic strategy. Menin acts as a scaffold, tethering MLL fusion proteins to chromatin, which in turn drives the expression of leukemogenic genes such as HOXA9 and MEIS1. Small molecule inhibitors bind to a specific pocket on Menin, competitively displacing MLL and thereby abrogating this oncogenic signaling cascade.

The Menin-MLL Binding Interface

Menin possesses a large, concave central cavity that serves as the docking site for the N-terminal fragment of MLL. This interaction is bivalent, involving two distinct motifs on MLL: the high-affinity Menin Binding Motif 1 (MBM1) and the lower-affinity MBM2.[1] Structural and biochemical studies have revealed that the MBM1 binding pocket is the primary target for the current generation of Menin-MLL inhibitors.[2]

Crystal structures of Menin in complex with MLL-derived peptides and small molecule inhibitors have elucidated the key interactions that govern binding. The MBM1 peptide binds in a well-defined pocket on Menin, with two key MLL residues, Phenylalanine 9 (F9) and Proline 13 (P13), inserting deep into hydrophobic pockets within the Menin surface. Small molecule inhibitors have been designed to mimic these critical interactions.

Quantitative Analysis of Menin-MLL Inhibitors

A number of small molecule inhibitors targeting the Menin-MLL interaction have been developed and characterized. The following tables summarize the binding affinities and inhibitory concentrations for several key compounds.

| Compound | Class | IC50 (nM) vs MBM1 | IC50 (nM) vs MLL4-43 | Kd (nM) | Reference(s) |

| MI-2 | Thienopyrimidine | 446 | - | 158 | [2] |

| MI-2-2 | Thienopyrimidine | 46 | 520 | 22 | [2] |

| MI-463 | Thienopyrimidine | ~15 | 33 | ~10 | [3] |

| MI-503 | Thienopyrimidine | ~15 | 33 | ~10 | [3] |

| MI-1481 (Compound 28) | Thienopyrimidine | - | 3.6 | 9 | [3] |

| MIV-6R | Hydroxymethylpiperidine | 56 | - | 85 | [4] |

| This compound (Compound 18) | Thienopyrimidine Derivative | 4.6 | - | - | [5] |

Signaling Pathway and Mechanism of Inhibition

The oncogenic signaling driven by MLL fusion proteins is dependent on the recruitment of the complex to target gene promoters by Menin. Inhibition of the Menin-MLL interaction disrupts this process, leading to the downregulation of leukemogenic gene expression and subsequent cell differentiation and apoptosis.

Caption: Menin-MLL signaling pathway and mechanism of inhibition.

Experimental Protocols

The characterization of Menin-MLL inhibitors relies on a suite of biochemical, biophysical, and cell-based assays.

1. Fluorescence Polarization (FP) Assay

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled MLL peptide (e.g., FITC-MBM1) from Menin by a small molecule inhibitor. The binding of the large Menin protein to the small fluorescent peptide results in a high polarization signal. When an inhibitor displaces the peptide, the peptide tumbles more rapidly in solution, leading to a decrease in the polarization signal.

-

Protocol Outline:

-

Recombinant human Menin protein is incubated with a fluorescein-labeled MLL peptide (e.g., residues 4-15, encompassing MBM1) in an appropriate buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

The inhibitor, at varying concentrations, is added to the Menin-peptide mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

IC50 values are calculated by fitting the data to a dose-response curve.[6]

-

2. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat change associated with the binding of a ligand (inhibitor) to a macromolecule (Menin). This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

-

Protocol Outline:

-

A solution of the Menin protein is placed in the sample cell of the calorimeter.

-

A solution of the inhibitor is loaded into the injection syringe.

-

Small aliquots of the inhibitor solution are injected into the Menin solution at regular intervals.

-

The heat released or absorbed upon each injection is measured.

-

The resulting data are integrated and fit to a binding model to determine the thermodynamic parameters.[6]

-

3. X-ray Crystallography

-

Principle: This technique provides a high-resolution, three-dimensional structure of the Menin-inhibitor complex, revealing the precise binding mode and key molecular interactions.

-

Protocol Outline:

-

Highly pure and concentrated Menin protein is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed Menin crystals.

-

Crystals are subjected to X-ray diffraction.

-

The diffraction data are processed and used to calculate an electron density map.

-

A molecular model of the Menin-inhibitor complex is built into the electron density map and refined to yield the final structure.[2]

-

Experimental Workflow for Inhibitor Characterization

The development and characterization of Menin-MLL inhibitors typically follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical experimental workflow for Menin-MLL inhibitor development.

Conclusion

The development of small molecule inhibitors targeting the Menin-MLL interaction represents a significant advancement in the treatment of MLL-rearranged leukemias. The binding of these inhibitors to the MBM1 pocket on Menin is a well-characterized mechanism, supported by a wealth of structural, biochemical, and cellular data. This guide provides a foundational understanding of the Menin-MLL inhibitor binding site and the experimental approaches used to characterize these interactions, which is essential for the continued development of this promising class of therapeutics.

References

- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Progress of Small Molecule Menin-MLL Interaction Inhibitors as Therapeutic Agents for Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Menin-MLL Interaction: A Pivotal Axis in Acute Myeloid Leukemia and a Key Therapeutic Target

For Immediate Distribution

[City, State] – [Date] – This technical guide provides an in-depth analysis of the critical role of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction in the pathogenesis of Acute Myeloid Leukemia (AML), particularly in subtypes harboring MLL gene rearrangements (now officially known as KMT2A rearrangements) or NPM1 mutations. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology.

Executive Summary

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy with a pressing need for more effective, targeted therapies.[1] A significant breakthrough in understanding and treating specific AML subtypes has been the elucidation of the dependency on the interaction between the protein Menin and the MLL1 (KMT2A) protein or its oncogenic fusion protein derivatives.[2] This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1, leading to a blockage in hematopoietic differentiation and uncontrolled proliferation of myeloid progenitor cells.[3][4][5] The development of small molecule inhibitors that disrupt the Menin-MLL interaction has emerged as a highly promising therapeutic strategy, with several agents now in clinical development and showing encouraging efficacy.[1][6] This guide will detail the molecular underpinnings of this interaction, summarize the quantitative data for leading Menin inhibitors, provide an overview of key experimental protocols used in this field of research, and visualize the core signaling pathways.

The Molecular Basis of the Menin-MLL Interaction in AML

The MLL gene, located on chromosome 11q23, is a frequent target of chromosomal translocations in AML, leading to the creation of oncogenic MLL fusion proteins.[7][8] These fusion proteins retain the N-terminal portion of MLL, which is crucial for its interaction with Menin, a tumor suppressor protein encoded by the MEN1 gene.[4] While Menin typically functions as a tumor suppressor in endocrine tissues, in the context of MLL-rearranged AML, it acts as an essential oncogenic cofactor.[9]

The Menin-MLL interaction is a prerequisite for the recruitment of the MLL fusion protein complex to chromatin, where it aberrantly activates the transcription of target genes that are critical for leukemogenesis, including the HOXA gene cluster and MEIS1.[10][11] This leads to a state of arrested differentiation and enhanced self-renewal of hematopoietic progenitors, the hallmarks of leukemia.[3] The interaction is characterized by a bivalent binding mode, with two distinct motifs on MLL, MBM1 and MBM2, engaging with a large central pocket on the Menin protein.[12][13] This structural feature has been pivotal in the rational design of small molecule inhibitors.

Signaling Pathway of Menin-MLL Driven Leukemogenesis

References

- 1. ashpublications.org [ashpublications.org]

- 2. FDA approves revumenib for relapsed or refractory acute myeloid leukemia with a susceptible NPM1 mutation | FDA [fda.gov]

- 3. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IKAROS and MENIN Coordinate Therapeutically Actionable Leukaemogenic Gene Expression in MLL-r Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single cell RNA sequencing improves the next generation of approaches to AML treatment: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Menin-MLL Inhibition on HOXA9 and MEIS1 Expression in Acute Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Menin-Mixed Lineage Leukemia (MLL) inhibitors, with a focus on their impact on the expression of the critical oncogenes HOXA9 and MEIS1 in the context of acute leukemia.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Acute leukemias, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene, are aggressive hematological malignancies with poor prognoses.[1] MLL fusion proteins, resulting from chromosomal translocations, are potent drivers of leukemogenesis.[2] A key cofactor in this process is the protein Menin, encoded by the MEN1 gene. Menin interacts with the N-terminal portion of both wild-type MLL and MLL fusion proteins, an interaction that is essential for their oncogenic activity.[1][3] This interaction is critical for the recruitment of the MLL complex to target genes, leading to the aberrant expression of leukemogenic genes, most notably HOXA9 and MEIS1.[4][5][6]

The dependency of MLL-rearranged (MLL-r) and other specific subtypes of acute myeloid leukemia (AML), such as those with NUP98 fusions or NPM1 mutations, on the Menin-MLL interaction has made it a prime therapeutic target.[4][7] Small molecule inhibitors designed to disrupt this protein-protein interaction have shown significant promise in preclinical and clinical studies, primarily by downregulating the expression of HOXA9 and MEIS1.[3][8][9]

Quantitative Data on Menin-MLL Inhibitor Activity

The efficacy of Menin-MLL inhibitors is often quantified by their ability to inhibit the protein-protein interaction, suppress the growth of leukemia cells, and reduce the expression of target genes. The following tables summarize key quantitative data for representative Menin-MLL inhibitors.

Table 1: In Vitro Inhibitory Activity of Menin-MLL Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |

| MI-2 | Menin-MLL Interaction | - | THP-1 | - | [5] |

| MI-3 | Menin-MLL Interaction | - | THP-1 | - | [5] |

| M-525 | Menin-MLL Interaction | - | MOLM-13, MV-4-11 | - | [1] |

| MI-3454 | Menin-MLL Interaction | - | MV-4-11, MOLM-13 | <50 | [8] |

| 6 | Menin-MLL Interaction | 3.6 | MV4;11 | 36 | [2] |

| 6 | Menin-MLL Interaction | 3.6 | MOLM-13 | 61 | [2] |

IC50: Half-maximal inhibitory concentration for the Menin-MLL interaction. GI50: Half-maximal growth inhibition concentration.

Table 2: Effect of Menin-MLL Inhibitors on HOXA9 and MEIS1 Gene Expression

| Inhibitor | Cell Line / Model | Treatment Conditions | Fold Change HOXA9 | Fold Change MEIS1 | Reference |

| MI-2 | MLL-AF9 transduced BMC | 12.5 µM - 25 µM for 6 days | >80% decrease | >80% decrease | [5] |

| MI-2 and MI-3 | THP-1 cells | - | Substantial reduction | Substantial reduction | [5] |

| MI-3454 | MV-4-11 and MOLM-13 cells | 50 nM | Downregulated | Downregulated | [8] |

| MI-3454 | In vivo mouse model | - | Substantially reduced | >30-fold reduction | [8] |

| M-525 | MOLM-13 and MV-4-11 cells | - | Effective inhibition | Effective inhibition | [1] |

BMC: Bone Marrow Cells

Signaling Pathways and Experimental Workflows

The Menin-MLL-HOXA9/MEIS1 Signaling Axis

The core mechanism of action of Menin-MLL inhibitors is the disruption of a critical oncogenic signaling pathway. The following diagram illustrates this pathway and the point of intervention for these inhibitors.

Caption: The Menin-MLL signaling pathway and the inhibitory action of small molecules.

Experimental Workflow for Assessing Inhibitor Efficacy

A typical workflow to evaluate the effect of a Menin-MLL inhibitor on HOXA9 and MEIS1 expression involves a series of in vitro and in vivo experiments.

Caption: A standard experimental workflow for evaluating Menin-MLL inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of an inhibitor on the proliferation and viability of leukemia cells.[10]

-

Cell Seeding: Seed leukemia cells (e.g., MOLM-13, MV-4-11) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of appropriate culture medium.[10]

-

Compound Treatment: Add the Menin-MLL inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5-6.5% CO2.[10]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

-

Incubation with MTT: Incubate the plate for 4 hours under the same conditions.[10]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

Quantitative Real-Time PCR (RT-qPCR) for HOXA9 and MEIS1 Expression

RT-qPCR is used to quantify the changes in mRNA levels of HOXA9 and MEIS1 following inhibitor treatment.

-

Cell Treatment and RNA Extraction: Treat leukemia cells with the Menin-MLL inhibitor as described above. After the treatment period, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random hexamer primers.

-

Real-Time PCR: Perform real-time PCR using a thermocycler with specific primers and probes for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are typically presented as a fold change in expression compared to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if the Menin-MLL inhibitor reduces the occupancy of the Menin-MLL complex at the promoter regions of target genes like HOXA9.[5][11]

-

Cross-linking: Treat leukemia cells with the inhibitor. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[12]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-700 bp using sonication or enzymatic digestion.[13]

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for Menin or a component of the MLL fusion protein (e.g., anti-AF9).[5] Use Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[11]

-

Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.[11]

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight.[14][15]

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.[14]

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of HOXA9 and MEIS1 to quantify the enrichment of these regions.

Conclusion

Menin-MLL inhibitors represent a promising targeted therapy for acute leukemias characterized by MLL rearrangements, NUP98 fusions, and NPM1 mutations. Their mechanism of action is centered on the disruption of the critical interaction between Menin and the MLL complex, which leads to the downregulation of the key oncogenes HOXA9 and MEIS1.[5][8] The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of this important class of therapeutic agents. The ability to effectively suppress HOXA9 and MEIS1 expression is a key biomarker for the efficacy of Menin-MLL inhibitors and a critical endpoint in their preclinical and clinical evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The MLL-Menin Interaction is a Therapeutic Vulnerability in NUP98-rearranged AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]

- 8. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 12. low input ChIP-sequencing of immune cells [protocols.io]

- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 14. encodeproject.org [encodeproject.org]

- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency of Menin-MLL Inhibitor 31: A Technical Guide

This technical guide provides an in-depth overview of the in vitro potency of Menin-Mixed Lineage Leukemia (MLL) inhibitor 31, also identified as compound 18. The document is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics, particularly targeting the Menin-MLL protein-protein interaction, a critical dependency in certain leukemias and solid tumors.

Core Data Presentation

The in vitro potency of a compound is a primary determinant of its potential as a therapeutic agent. For Menin-MLL inhibitor 31, this has been quantified through its half-maximal inhibitory concentration (IC50), a measure of the concentration of the drug that is required for 50% inhibition of a biological or biochemical function.

| Inhibitor Name | Assay Type | Target | IC50 (nM) | Cell Line | Reference |

| This compound (compound 18) | Biochemical Assay | Menin-MLL Interaction | 4.6 | N/A | [1] |

| D0060-319 | Fluorescence Polarization (FP) | Menin-MLL Interaction | 7.46 | N/A | [2] |

| D0060-319 | Anti-proliferative Assay (CCK-8) | Cell Proliferation | 1.7 | MOLM-13 | [2] |

| D0060-319 | Anti-proliferative Assay (CCK-8) | Cell Proliferation | 4.0 | MV4-11 | [2] |

| D0060-319 | Anti-proliferative Assay (CCK-8) | Cell Proliferation | >10,000 | Kasumi-1, K562, HL-60, KG-1 | [2] |

Note: D0060-319 is presented as a Menin-MLL inhibitor with very similar potency and biological activity, and may be the same as or a closely related analogue to this compound. The data demonstrates high selectivity for leukemia cell lines with MLL rearrangements (MOLM-13, MV4-11) over those without.[2]

Experimental Protocols

Detailed below are representative methodologies for key experiments used to determine the in vitro potency of Menin-MLL inhibitors. While specific parameters for inhibitor 31 are not publicly detailed, these protocols are based on established assays for this class of compounds.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is designed to quantify the inhibitory effect of a compound on the direct protein-protein interaction between Menin and a peptide derived from MLL.

Materials:

-

Recombinant human Menin protein

-

Fluorescein-labeled MLL-derived peptide (e.g., a peptide encompassing the high-affinity Menin binding motif)

-

Assay Buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT)

-

This compound (or other test compounds)

-

384-well, non-stick, black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

In a 384-well plate, add a fixed concentration of recombinant Menin protein and the fluorescein-labeled MLL peptide to each well.

-

Add the diluted inhibitor or DMSO (as a vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic curve, where the polarization signal is plotted against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT or CCK-8) Assay

This cell-based assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Materials:

-

Human leukemia cell lines (e.g., MOLM-13, MV4-11 for MLL-rearranged; HL-60 for MLL-wildtype)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT or CCK-8 reagent

-

96-well clear or opaque-walled cell culture plates

-

Spectrophotometer or plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Following the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Menin-MLL Signaling Pathway

The following diagram illustrates the critical role of the Menin-MLL interaction in driving the expression of leukemogenic genes. Menin acts as a scaffold protein, bringing the MLL histone methyltransferase to specific gene promoters. This leads to histone H3 lysine 4 (H3K4) methylation, a mark associated with active transcription, ultimately driving the expression of genes such as HOXA9 and MEIS1 that promote leukemia.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the in vitro IC50 of a Menin-MLL inhibitor.

References

A Technical Guide to Menin-MLL Inhibitors for MLL-Rearranged Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Menin-MLL inhibitors, with a focus on their application in MLL-rearranged (MLL-r) leukemia research. This document details the core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for the evaluation of these promising therapeutic agents.

Introduction to MLL-Rearranged Leukemia and the Menin-MLL Interaction

Mixed-lineage leukemia (MLL), also known as KMT2A, is a gene frequently rearranged in aggressive acute leukemias, affecting both pediatric and adult patients.[1][2][3][4] These rearrangements result in the production of oncogenic MLL fusion proteins that are critical for leukemogenesis.[3][5] A key interactor with both wild-type MLL and MLL fusion proteins is Menin, a nuclear protein encoded by the MEN1 gene.[1][6] The interaction between Menin and the N-terminus of MLL fusion proteins is essential for their leukemogenic activity, making this protein-protein interaction (PPI) a prime therapeutic target.[6][7][8]

Menin-MLL inhibitors are small molecules designed to specifically disrupt this critical interaction. By binding to Menin, these inhibitors prevent its association with MLL fusion proteins, leading to the downregulation of key target genes, such as HOXA9 and MEIS1, which are essential for the survival and proliferation of MLL-r leukemia cells.[3][6][9] This disruption ultimately induces cellular differentiation and apoptosis in the leukemic cells.[7]

Quantitative Data on Menin-MLL Inhibitors

The following tables summarize the in vitro and in vivo efficacy of various Menin-MLL inhibitors from preclinical studies.

Table 1: In Vitro Activity of Menin-MLL Inhibitors

| Compound | Cell Line | MLL Fusion | Assay Type | IC50 (nM) | Reference |

| MI-503 | HepG2 | N/A (HCC model) | Cell Viability | 14 | [6] |

| MIV-6R | MLL-AF9 transformed cells | MLL-AF9 | Not Specified | 56 | [9] |

| VTP50469 | MOLM13 | MLL-AF9 | Proliferation | <10 | [7] |

| VTP50469 | RS4;11 | MLL-AF4 | Proliferation | <10 | [7] |

| MI-463 | MLL-rearranged cells | Various | Growth Inhibition | Not Specified | [10] |

| MI-503 | MLL-rearranged cells | Various | Growth Inhibition | Not Specified | [10] |

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors

| Compound | Model | Dosing | Outcome | Reference |

| MI-503 | HepG2 Xenograft | 35 mg/kg, i.p., daily | Significant tumor growth reduction | [11] |

| MI-463 | MLL-leukemia mouse model | 35 mg/kg, daily | ~3-fold decrease in tumor volume at 28 days | [10] |

| MI-503 | MLL-leukemia mouse model | 60 mg/kg, daily | ~8-fold decrease in tumor volume at 35 days | [10] |

| VTP50469 | MLL-r ALL PDX model | Not Specified | Disease eradication in multiple mice | [2] |

| VTP50469 | MLL-r AML/ALL PDX models | Not Specified | Dramatic reduction in leukemia burden | [7][12] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of Menin-MLL inhibitors in MLL-rearranged leukemia.

Caption: Mechanism of Menin-MLL inhibitors in MLL-rearranged leukemia.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Menin-MLL inhibitors.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[13][14][15]

Objective: To determine the effect of a Menin-MLL inhibitor on the viability of leukemia cell lines.

Materials:

-

MLL-rearranged and wild-type leukemia cell lines

-

Menin-MLL inhibitor stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of the Menin-MLL inhibitor in complete medium.

-

Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for a cell viability (MTT) assay.

Chromatin Immunoprecipitation (ChIP)

This protocol is based on methodologies described for studying Menin-MLL complex occupancy.[7][11][16]

Objective: To determine if a Menin-MLL inhibitor displaces the Menin-MLL complex from the promoter regions of target genes.

Materials:

-

MLL-rearranged leukemia cells

-

Menin-MLL inhibitor

-

Formaldehyde (1%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Antibodies against Menin, MLL, H3K4me3, and IgG (as a control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., HOXA9, MEIS1) and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Treat cells with the Menin-MLL inhibitor or vehicle control for a specified time (e.g., 3 days).[7]

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with specific antibodies (anti-Menin, anti-MLL, etc.) or IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the crosslinks by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR to quantify the amount of immunoprecipitated DNA at specific gene promoters.

-

Analyze the data as a percentage of input and normalize to the IgG control.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Patient-Derived Xenograft (PDX) Model Studies

This protocol outlines a general approach for in vivo efficacy studies using PDX models.[17][18][19][20][21]

Objective: To evaluate the anti-leukemic activity of a Menin-MLL inhibitor in a clinically relevant in vivo model.

Materials:

-

Immunodeficient mice (e.g., NSG)

-

Primary MLL-rearranged leukemia patient samples

-

Menin-MLL inhibitor formulation for in vivo administration

-

Vehicle control

-

Equipment for intravenous or oral administration

-

Calipers for tumor measurement (if applicable for solid tumors)

-

Flow cytometry equipment and antibodies for leukemia burden assessment in peripheral blood and bone marrow

Procedure:

-

Engraft immunodeficient mice with primary MLL-r leukemia cells via tail vein injection.[18]

-

Monitor mice for engraftment by periodically analyzing peripheral blood for the presence of human leukemic cells (e.g., hCD45+).

-

Once leukemia is established, randomize mice into treatment and control groups.

-

Administer the Menin-MLL inhibitor or vehicle control according to the desired dosing schedule and route.

-

Monitor animal health and body weight regularly.

-

Measure leukemia burden throughout the study by flow cytometry of peripheral blood.

-

At the end of the study, harvest tissues (bone marrow, spleen) to assess final leukemia burden.

-

Analyze the data to determine the effect of the inhibitor on leukemia progression and overall survival.

Caption: Workflow for a Patient-Derived Xenograft (PDX) study.

Conclusion

Menin-MLL inhibitors represent a promising class of targeted therapies for MLL-rearranged leukemias. Their specific mechanism of action, potent preclinical activity, and the ongoing clinical trials underscore their potential to improve outcomes for patients with this aggressive disease. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to advance this important field of oncology.

References

- 1. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. answers.childrenshospital.org [answers.childrenshospital.org]

- 3. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic targeting of MLL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2minutemedicine.com [2minutemedicine.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dojindo.com [dojindo.com]

- 15. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

- 18. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comprehensive characterization of patient-derived xenograft models of pediatric leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Role and Therapeutic Targeting of the Menin-MLL Interaction in NPM1-Mutated Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) with Nucleophosmin 1 (NPM1) mutations represents the most common subtype of adult AML, accounting for approximately 30% of all cases.[1] While often associated with a favorable prognosis, relapse remains a significant clinical challenge. A key dependency in this leukemia subtype is the protein-protein interaction between Menin and the histone methyltransferase KMT2A (also known as MLL1). This interaction is crucial for the expression of leukemogenic genes, such as the HOXA cluster and MEIS1.[2][3][4] The development of small molecule inhibitors targeting the Menin-MLL interface, such as revumenib (SNDX-5613), represents a promising therapeutic strategy. This document provides a comprehensive technical overview of the Menin-MLL axis as a therapeutic target in NPM1-mutated AML, summarizing preclinical and clinical data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Introduction: The Menin-MLL Axis in NPM1-Mutated AML

NPM1 is a multifunctional phosphoprotein that shuttles between the nucleus and cytoplasm. In AML, frameshift mutations in the NPM1 gene lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c).[5] This mutant protein plays a critical role in leukemogenesis by driving a specific gene expression program.

The Menin-KMT2A(MLL) complex is a key epigenetic regulator. Menin acts as a scaffold protein, tethering the KMT2A methyltransferase to chromatin, which is essential for its activity.[4][6] In NPM1-mutated AML, the leukemogenic state is dependent on the interaction between wild-type KMT2A and Menin to upregulate the expression of genes like HOXA9 and MEIS1, which are critical for hematopoietic stem cell self-renewal and are aberrantly expressed in leukemia.[2][3][7] Therefore, disrupting the Menin-KMT2A interaction with small molecule inhibitors presents a targeted therapeutic approach to reverse this oncogenic gene expression program, leading to differentiation and apoptosis of leukemia cells.[2][3][5]

Mechanism of Action of Menin-MLL Inhibitors

Menin inhibitors are small molecules designed to fit into the MLL-binding pocket on the Menin protein, thereby physically blocking the interaction between Menin and KMT2A.[8][9] This disruption has several downstream consequences:

-

Inhibition of Leukemogenic Gene Expression: By preventing the Menin-KMT2A complex from binding to chromatin, these inhibitors lead to a significant downregulation of key target genes, including HOXA9, MEIS1, and FLT3.[2][3][8][10]

-

Induction of Differentiation: The suppression of the leukemogenic program releases the block on hematopoietic differentiation, causing AML blasts to mature into more differentiated myeloid cells.[2][8]

-

Induction of Apoptosis: The loss of critical survival signals driven by the Menin-KMT2A target genes ultimately leads to programmed cell death (apoptosis) in the leukemia cells.[2][3]

Signaling Pathway Diagram

Caption: Mechanism of Menin-MLL inhibition in NPM1-mutated AML.

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of Menin-MLL inhibitors has been evaluated in both preclinical models and clinical trials. The most prominent inhibitor in clinical development for NPM1-mutated AML is revumenib (SNDX-5613).

Table 1: Preclinical Activity of Menin-MLL Inhibitors

| Compound | Cell Line(s) | Mutation | Assay Type | Endpoint | Result | Reference |

| Revumenib (SNDX-5613) | MV4;11, RS4;11, MOLM-13 | MLLr | Proliferation | IC50 | 10-20 nM | [11] |

| MI-3454 | Primary Patient Samples | NPM1-mutant | Colony-forming | Colony Count | Marked Reduction | [8] |

| VTP-50469 | Preclinical Models | NPM1-mutant | In vivo | Eradication | Eradicated NPM1 mutant cells | [1] |

Table 2: Clinical Efficacy of Revumenib (SNDX-5613) in Relapsed/Refractory (R/R) NPM1-Mutated AML (AUGMENT-101 Trial)

| Phase | Efficacy Evaluable Patients (n) | Median Prior Therapies | CR + CRh Rate (%) | 95% CI | P-value | Overall Response Rate (ORR) (%) | MRD Negativity in CR/CRh (%) | Reference |

| Phase 1 | 13 | 4 | 30% (CRc) | N/A | N/A | 38% | 70% | [12] |

| Phase 2 | 64 | N/A | 23% | 14%-36% | 0.0014 | 47% | 64% | [13] |

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; CRc = Composite Complete Remission; CI = Confidence Interval; MRD = Minimal Residual Disease; N/A = Not Available.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate Menin-MLL inhibitors in the context of NPM1-mutated AML.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Plating:

-

Harvest AML cell lines (e.g., OCI-AML3, MOLM-13) during the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).

-

Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for cell lines) in 100 µL of complete culture medium.[2] For primary AML samples, a higher density may be required.[2]

-

-

Compound Treatment:

-

Prepare serial dilutions of the Menin-MLL inhibitor in complete culture medium.

-

Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10-15 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.[13]

-

-

Solubilization:

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability percentage against the log of the inhibitor concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

-

Clonogenic (Colony-Forming Cell) Assay

This assay assesses the ability of single cells to proliferate and form colonies in a semi-solid medium, a measure of self-renewal capacity.

Principle: Leukemia cells are cultured in a methylcellulose-based medium supplemented with cytokines. Progenitor cells with self-renewal capacity will divide and form discrete colonies over time. The number and size of these colonies reflect the clonogenic potential of the cell population.

Protocol:

-

Cell Preparation:

-

Isolate mononuclear cells from primary NPM1-mutated AML patient samples using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend cells in a suitable medium like IMDM.

-

-

Plating in Methylcellulose:

-

Prepare a plating mix containing the AML cells, methylcellulose-based medium (e.g., MethoCult™), and a cocktail of appropriate cytokines to support AML cell growth (e.g., SCF, IL-3, TPO).

-

Vortex the mixture thoroughly to ensure a homogenous single-cell suspension.

-

Dispense the cell suspension into 35 mm culture dishes using a syringe with a blunt-end needle to avoid shearing forces.[12]

-

-

Incubation:

-

Place the dishes in a larger dish with a separate small dish of sterile water to maintain humidity.

-

Incubate at 37°C in a humidified 5% CO2 incubator for 10-14 days without disturbance.

-

-

Colony Counting:

-

Count colonies under an inverted microscope. Colonies are typically defined as clusters of >40 cells.

-

Optionally, colonies can be stained with MTT for easier visualization and counting.

-

-

Data Analysis:

-

Compare the number of colonies in inhibitor-treated samples to vehicle-treated controls to determine the effect on clonogenic potential.

-

Co-Immunoprecipitation (Co-IP) for Menin-KMT2A Interaction

This technique is used to demonstrate the physical interaction between Menin and KMT2A and to show that an inhibitor can disrupt this interaction.

Principle: An antibody specific to a "bait" protein (e.g., Menin) is used to pull it down from a cell lysate. If another "prey" protein (e.g., KMT2A) is bound to the bait, it will be co-precipitated. The presence of the prey protein is then detected, typically by Western blotting.

Protocol:

-

Cell Lysis:

-

Treat AML cells with the Menin-MLL inhibitor or vehicle control for a specified time.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[10]

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add a primary antibody against the bait protein (e.g., anti-Menin) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

-

Add Protein A/G beads to the lysate and incubate for another 1-4 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an antibody against the prey protein (e.g., anti-KMT2A/MLL) to detect its presence in the immunoprecipitated complex. A blot for the bait protein (Menin) should also be performed as a positive control.

-

Experimental Workflow Diagram

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This powerful technique is used to identify the genome-wide binding sites of a protein of interest (e.g., Menin, KMT2A) or the locations of specific histone modifications.

Principle: Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the cross-linked protein-DNA complexes. The cross-links are reversed, the DNA is purified and then sequenced to identify the genomic regions that were bound by the protein.

Protocol:

-

Cross-linking:

-

Treat AML cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclei in a suitable buffer and shear the chromatin into fragments of 200-600 bp using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to the target protein (e.g., anti-Menin, anti-KMT2A, or anti-H3K4me3).

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequence reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions enriched for binding of the target protein.

-

Analyze the distribution of peaks relative to gene features (promoters, enhancers) and perform motif analysis.

-

Conclusion and Future Directions

The inhibition of the Menin-KMT2A (MLL) interaction has emerged as a highly promising, targeted therapeutic strategy for NPM1-mutated AML.[2][8][9] Inhibitors like revumenib have demonstrated significant clinical activity in heavily pre-treated patient populations, leading to durable remissions and high rates of MRD negativity.[6][13] The mechanism of action, which involves the downregulation of key leukemogenic drivers like HOXA9 and MEIS1, is well-supported by preclinical data.[2][3]

Future research will likely focus on several key areas:

-

Combination Therapies: Investigating the synergy of Menin-MLL inhibitors with other targeted agents (e.g., FLT3 inhibitors) or standard chemotherapy to improve response rates and overcome resistance.

-

Mechanisms of Resistance: Understanding how leukemia cells can become resistant to Menin-MLL inhibitors is crucial for developing next-generation compounds and rational combination strategies.

-

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to this class of drugs.

-

Expansion to Other Malignancies: Exploring the efficacy of Menin-MLL inhibitors in other leukemias or solid tumors that may be dependent on the Menin-KMT2A axis.

This technical guide provides a foundational understanding of the science and methodology behind the study of Menin-MLL inhibitors in NPM1-mutated AML, serving as a resource for researchers dedicated to advancing this promising field of cancer therapy.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. Co-Immunoprecipitation (Co-Ip) in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. researchgate.net [researchgate.net]

- 13. Clonogenicity of human leukemic cells protected from cell-lethal agents by heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

Menin-MLL Inhibition: A Targeted Approach to Inducing Apoptosis in Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of certain aggressive leukemias, particularly those with MLL gene rearrangements. This interaction is essential for the leukemogenic activity of MLL fusion proteins, making it a prime therapeutic target. Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising class of anti-cancer agents. This technical guide provides a comprehensive overview of the induction of apoptosis by Menin-MLL inhibitors, focusing on the underlying molecular mechanisms, experimental validation, and relevant protocols for researchers in the field. While the specific compound "Menin-MLL inhibitor 31" was not identified in a review of publicly available literature, this guide will focus on well-characterized inhibitors of this class, such as MI-2, MI-3, MI-503, and VTP50469, to illustrate the principles of their apoptotic action.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Chromosomal translocations involving the MLL gene (also known as KMT2A) are hallmarks of high-risk acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] These translocations generate oncogenic MLL fusion proteins that require interaction with the nuclear protein Menin to drive a leukemogenic gene expression program.[2] Menin acts as a scaffold protein, and its association with MLL fusion proteins is crucial for the recruitment of other chromatin-modifying enzymes and the subsequent upregulation of target genes like HOXA9 and MEIS1, which promote proliferation and block differentiation.[1][3]

Inhibiting the Menin-MLL interaction with small molecules presents a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins. These inhibitors bind to a specific pocket on Menin, preventing its association with MLL and leading to the downregulation of MLL target genes, cell differentiation, and ultimately, apoptosis.[1][3]

Molecular Mechanism of Apoptosis Induction

Menin-MLL inhibitors trigger apoptosis in MLL-rearranged leukemia cells through a multi-faceted mechanism that involves the disruption of key cellular processes.

Disruption of the Menin-MLL Complex and Downregulation of Target Genes

The primary action of Menin-MLL inhibitors is to physically block the interaction between Menin and the MLL fusion protein.[1][3] This disruption leads to the eviction of the Menin-MLL complex from the chromatin of target genes.

-

Key Downregulated Genes: Treatment with Menin-MLL inhibitors leads to a significant reduction in the expression of critical MLL target genes, including HOXA9 and MEIS1.[1][3] These genes are essential for the survival and proliferation of leukemia cells.

Induction of Cell Cycle Arrest and Differentiation

By downregulating the expression of pro-leukemogenic genes, Menin-MLL inhibitors relieve the differentiation block that is characteristic of MLL-rearranged leukemias. This forces the leukemia cells to mature, a process that is often linked to the activation of apoptotic pathways.

Activation of the Apoptotic Cascade

The culmination of these events is the induction of programmed cell death, or apoptosis. While the precise downstream signaling is still under investigation, it is understood that the loss of survival signals from genes like HOXA9 and MEIS1 contributes to the activation of the intrinsic apoptotic pathway.

Signaling Pathway Diagram: Menin-MLL Inhibitor-Induced Apoptosis

Caption: Signaling pathway of Menin-MLL inhibitor-induced apoptosis.

A Note on Ferroptosis

Interestingly, recent studies have indicated that in some solid tumor cell lines, such as ovarian and breast cancer, certain Menin-MLL inhibitors (e.g., MI-463, MI-503) induce a form of programmed cell death called ferroptosis, rather than apoptosis.[4][5] Ferroptosis is an iron-dependent form of cell death characterized by lipid peroxidation. This dual mechanism of action suggests that the cellular context can dictate the mode of cell death induced by these inhibitors. In these cancer cells, the pan-caspase inhibitor Z-VAD-FMK, which blocks apoptosis, had a negligible effect on cell death induced by these Menin-MLL inhibitors.[5]

Quantitative Data on Apoptosis Induction

The efficacy of Menin-MLL inhibitors in inducing apoptosis has been quantified in various MLL-rearranged leukemia cell lines. The following tables summarize key data from published studies.

Table 1: In Vitro Activity of Menin-MLL Inhibitors in Leukemia Cell Lines

| Inhibitor | Cell Line | MLL Fusion | Assay Type | Endpoint | Value | Reference |

| MI-2 | MLL-AF9 transduced BMC | MLL-AF9 | MTT | GI₅₀ | ~5 µM | [1] |

| MI-3 | MLL-AF9 transduced BMC | MLL-AF9 | MTT | GI₅₀ | ~5 µM | [1] |

| MI-3 | N/A | N/A | FP Competition | IC₅₀ | 648 nM | [6] |

| MI-463 | MLL-AF9 BMC | MLL-AF9 | Annexin V/PI | Apoptosis | Concentration-dependent increase | [4] |

| MI-503 | MLL-AF9 BMC | MLL-AF9 | Annexin V/PI | Apoptosis | Concentration-dependent increase | [4] |

| VTP50469 | MOLM13 | MLL-AF9 | Cell Proliferation | IC₅₀ | 12.5 ± 1.5 nM | [2] |

| VTP50469 | MV4;11 | MLL-AF4 | Cell Proliferation | IC₅₀ | 1.8 ± 0.3 nM | [2] |

| VTP50469 | RS4;11 | MLL-AF4 | Cell Proliferation | IC₅₀ | 2.5 ± 0.5 nM | [2] |

Table 2: Effect of Menin-MLL Inhibitors on Gene Expression

| Inhibitor | Cell Line | Treatment Duration | Target Gene | Fold Change | Reference |

| MI-2 | MLL-AF9 transduced BMC | 6 days | Hoxa9 | >80% decrease | [3] |

| MI-2 | MLL-AF9 transduced BMC | 6 days | Meis1 | >80% decrease | [3] |